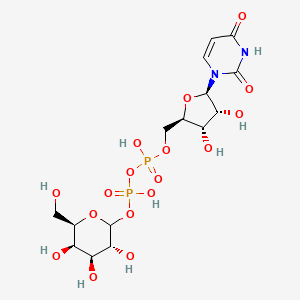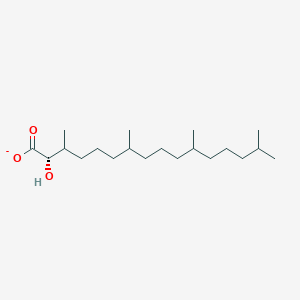
(2S)-2-hydroxyphytanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-hydroxyphytanate is conjugate base of (2S)-2-hydroxyphytanic acid. It is a (2S)-2-hydroxy monocarboxylic acid anion, an isoprenoid and a long-chain fatty acid anion. It derives from a hexadecanoic acid and a hexadecanoate. It is a conjugate base of a (2S)-2-hydroxyphytanic acid.
Scientific Research Applications
1. Peroxisomal Oxidation
(2S)-2-hydroxyphytanate is involved in peroxisomal oxidation processes. A study by Draye, Van Hoof, de Hoffmann, and Vamecq (1987) identified 2-oxophytanic acid, a metabolite of phytanic acid catabolism, which results from the oxidation of L-2-hydroxyphytanic acid by a rat-kidney-cortex H2O2-generating oxidase. This indicates a crucial role of this compound in mammalian phytanic acid metabolism (Draye et al., 1987).
2. Relation to Peroxisomal Disorders
Ten Brink et al. (1992) demonstrated that 2-hydroxyphytanic acid accumulates in plasma from patients with peroxisomal disorders such as Refsum's disease, indicating a significant role of this compound in these conditions. This accumulation suggests a defective phytanic acid alpha-oxidation pathway in these disorders (Ten Brink et al., 1992).
3. Role in RNA Structure Analysis
This compound has been instrumental in RNA structure analysis. McGinnis et al. (2012) and Wilkinson et al. (2006) highlighted the use of SHAPE (Selective 2'-hydroxyl acylation analyzed by primer extension) chemistry, where this compound analogs are used to probe RNA structure and dynamics (McGinnis et al., 2012), (Wilkinson et al., 2006).
4. Implications in Hydroxylation and Gene Expression
Research by Ploumakis and Coleman (2015) suggests a broader biological role of hydroxylation, potentially implicating this compound in gene expression and cancer. This research underscores the importance of hydroxylation, a process in which this compound might be involved (Ploumakis & Coleman, 2015).
Properties
Molecular Formula |
C20H39O3- |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)/p-1/t16?,17?,18?,19-/m0/s1 |
InChI Key |
CGKMKXBKVBXUGK-LFVBFMBRSA-M |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)[C@@H](C(=O)[O-])O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)[O-])O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


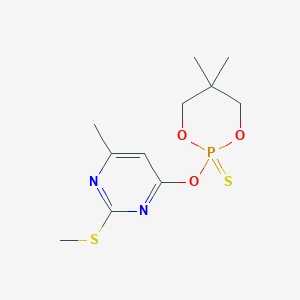


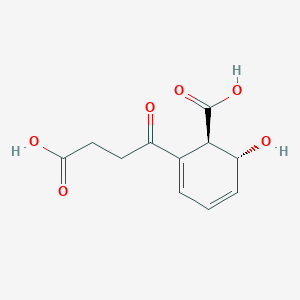
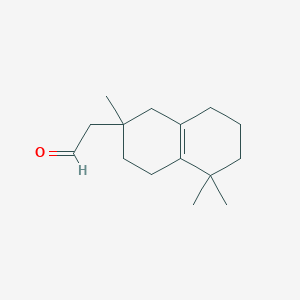




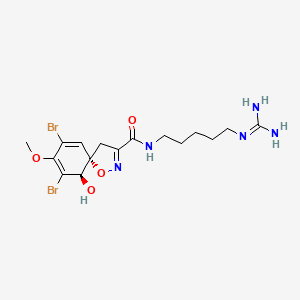
![dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1233856.png)
